molecular formula C5H13ClN2 B11922509 (S)-1-Cyclopropylethane-1,2-diamine hydrochloride CAS No. 1810074-66-8

(S)-1-Cyclopropylethane-1,2-diamine hydrochloride

Katalognummer: B11922509
CAS-Nummer: 1810074-66-8
Molekulargewicht: 136.62 g/mol
InChI-Schlüssel: JZQDIJISYSMTRB-NUBCRITNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-1-Cyclopropylethane-1,2-diamine hydrochloride is a chemical compound with significant importance in various fields of scientific research. This compound is known for its unique structure, which includes a cyclopropyl group attached to an ethane backbone with two amine groups. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Cyclopropylethane-1,2-diamine hydrochloride typically involves the following steps:

    Amine Introduction: The ethane backbone is then functionalized with amine groups through reductive amination or other suitable methods.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistency and quality.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-Cyclopropylethane-1,2-diamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amine derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-1-Cyclopropylethane-1,2-diamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (S)-1-Cyclopropylethane-1,2-diamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds or ionic interactions with these targets, modulating their activity and leading to various biological effects. The cyclopropyl group may also contribute to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-1-Cyclopropylethane-1,2-diamine hydrochloride: The enantiomer of the compound with different stereochemistry.

    1-Cyclopropylethane-1,2-diamine: The free base form without the hydrochloride salt.

    Cyclopropylamine: A simpler analog with only one amine group.

Uniqueness

(S)-1-Cyclopropylethane-1,2-diamine hydrochloride is unique due to its specific stereochemistry and the presence of both cyclopropyl and diamine functionalities. This combination imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not fulfill.

Eigenschaften

CAS-Nummer

1810074-66-8

Molekularformel

C5H13ClN2

Molekulargewicht

136.62 g/mol

IUPAC-Name

(1S)-1-cyclopropylethane-1,2-diamine;hydrochloride

InChI

InChI=1S/C5H12N2.ClH/c6-3-5(7)4-1-2-4;/h4-5H,1-3,6-7H2;1H/t5-;/m1./s1

InChI-Schlüssel

JZQDIJISYSMTRB-NUBCRITNSA-N

Isomerische SMILES

C1CC1[C@@H](CN)N.Cl

Kanonische SMILES

C1CC1C(CN)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.